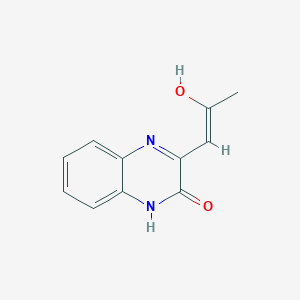![molecular formula C25H30N2O B6054012 [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol, also known as PPM, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a sigma-1 receptor agonist. It may also have an effect on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The overall effect of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol on these systems is complex and may vary depending on the specific experimental conditions.
Biochemical and Physiological Effects
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an effect on calcium signaling, which may be related to its affinity for the sigma-1 receptor. Other effects of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol include changes in gene expression and protein levels in various brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol in lab experiments is its specificity for the dopamine D2 and sigma-1 receptors. This can allow researchers to study the role of these receptors in various physiological and pathological states. However, one limitation of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is its relatively low potency compared to other compounds that target these receptors. This may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. For example, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have an effect on cocaine self-administration in rats, suggesting that it may be useful in the treatment of drug addiction. Another potential area of research is the development of more potent and selective compounds that target the dopamine D2 and sigma-1 receptors. Finally, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol may also be useful in the study of other neurotransmitter systems, such as the glutamate and GABA systems.
Synthesemethoden
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 3-phenylpropanal with piperidine in the presence of a catalyst to produce 3-(3-phenylpropyl)piperidine. This intermediate is then reacted with 5-chloromethylquinoline to produce [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. The final compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and calcium signaling. These properties make [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol a potentially useful tool for studying the role of these receptors in various physiological and pathological states.
Eigenschaften
IUPAC Name |
[3-(3-phenylpropyl)-1-(quinolin-5-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c28-20-25(14-5-10-21-8-2-1-3-9-21)15-7-17-27(19-25)18-22-11-4-13-24-23(22)12-6-16-26-24/h1-4,6,8-9,11-13,16,28H,5,7,10,14-15,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYIQCQLBFZGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC=NC3=CC=C2)(CCCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6053998.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)